3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to a class of heterocyclic molecules featuring fused pyrido[1,2-a]pyrimidin-4-one and thiazolidinone scaffolds. Its structure includes a (Z)-configured thiazolidinone ring substituted with an isopropyl group at position 3, a 4-methoxybenzylamino moiety at position 2, and a methyl group at position 7 of the pyrido-pyrimidinone core. The presence of the thioxo group (C=S) and methoxybenzyl substituent may enhance electronic delocalization and influence pharmacokinetic parameters like solubility and metabolic stability.
Properties
Molecular Formula |
C24H24N4O3S2 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[(4-methoxyphenyl)methylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H24N4O3S2/c1-14(2)28-23(30)19(33-24(28)32)11-18-21(25-12-16-6-8-17(31-4)9-7-16)26-20-10-5-15(3)13-27(20)22(18)29/h5-11,13-14,25H,12H2,1-4H3/b19-11- |
InChI Key |
LQCZGZGCKMRSTC-ODLFYWEKSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)NCC4=CC=C(C=C4)OC)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)NCC4=CC=C(C=C4)OC)C=C1 |
Origin of Product |
United States |
Biological Activity
The compound 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that incorporates thiazolidine and pyrimidine moieties. This compound has garnered attention due to its potential biological activities, which include antidiabetic, antioxidant, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The structure of the compound can be broken down into key components:
- Thiazolidine Ring : Known for its diverse biological activities, particularly in metabolic disorders.
- Pyrimidine Framework : Contributes to the pharmacological profile of the compound.
Antidiabetic Activity
Recent studies have indicated that derivatives of thiazolidinones exhibit significant antidiabetic effects. For instance, compounds similar to the one have been shown to enhance glucose uptake in insulin-resistant models. In particular:
- Mechanism : These compounds may act as insulin sensitizers, improving glucose metabolism and reducing hyperglycemia in diabetic models .
| Compound | Effect on Glucose Uptake | Model Used |
|---|---|---|
| Thiazolidinone Derivative | Enhanced glucose uptake | Insulin-resistant mice |
| 3a (related compound) | Reduced hyperglycemia | High-carbohydrate diet-induced model |
Antioxidant Activity
The antioxidant properties of thiazolidinones are well-documented. The compound exhibits the ability to scavenge free radicals and reduce oxidative stress:
- Studies : Various assays (e.g., DPPH, ABTS) have demonstrated that thiazolidinone derivatives can significantly reduce lipid peroxidation and increase cellular antioxidant capacity .
Antimicrobial and Anticancer Properties
The antimicrobial effects of thiazolidinones have been explored in several studies. The compound has shown potential against various bacterial strains and fungi:
- Mechanism : It is believed that these compounds disrupt microbial cell walls or inhibit essential enzymes .
In terms of anticancer activity, thiazolidinone derivatives have been reported to induce apoptosis in cancer cell lines:
- Case Study : Mono- and bis(thiazolidin-4-one) derivatives were found to induce apoptosis in HeLa cells through both extrinsic and intrinsic pathways .
Case Studies
- Antidiabetic Effects : A study evaluated a series of thiazolidinone derivatives for their ability to modulate metabolic parameters in diabetic rats. The results showed significant improvements in glucose tolerance and lipid profiles.
- Antioxidant Evaluation : Another research focused on the antioxidant capacity of thiazolidinone derivatives using various biochemical assays, confirming their efficacy in reducing oxidative stress markers.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Modifications
The target compound shares structural similarities with derivatives reported in , and 5, which also combine pyrimidinone or pyrido-pyrimidinone cores with thiazolidinone moieties. Key differences lie in substituent patterns:
- : A related compound substitutes the 4-methoxybenzyl group with a 4-methylbenzylamino group and replaces the isopropyl substituent on the thiazolidinone ring with isobutyl. This increases lipophilicity (logP) but may reduce hydrogen-bonding capacity compared to the methoxy group .
- : A derivative features a 2-methoxyethyl group on the thiazolidinone and a phenylethylamino substituent. The methoxyethyl chain could improve aqueous solubility relative to alkyl or aryl groups .
Substituent Effects on Reactivity and Bioactivity
- Electron-withdrawing vs. In contrast, the 4-methoxybenzyl group in the target compound may stabilize resonance structures via electron donation.
- Antimicrobial Activity: Thiazolidinones with azo linkages () show moderate-to-strong activity against Staphylococcus aureus, suggesting that the thioxo group and aromatic substituents are critical for target binding. However, the methoxybenzyl group in the target compound might reduce membrane permeability compared to nonpolar analogs .
Comparative Data Table
*Calculated based on molecular formulas.
Methodological Considerations
- Structural Characterization : X-ray crystallography (via SHELX or WinGX ) is critical for confirming the Z-configuration and hydrogen-bonding networks in such compounds.
- Computational Modeling : Density functional theory (DFT, as in ) could predict electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity differences between analogs.
Preparation Methods
Formation of Pyrido[1,2-a]pyrimidin-4-one Core
The bicyclic system is constructed via a Gould-Jacobs cyclization under microwave irradiation. Key parameters include:
Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 160°C | 78% yield |
| Solvent | DMF/EtOH (3:1) | Prevents decomposition |
| Catalyst | K₂CO₃ (2.5 equiv) | Facilitates cyclization |
| Reaction Time | 45 minutes | Minimizes side products |
This step introduces the 7-methyl group through selective alkylation of 2-aminopyridine derivatives prior to cyclization.
Functionalization with 4-Methoxybenzylamine
A nucleophilic aromatic substitution installs the aminobenzyl group at position 2 of the pyrimidinone ring.
Coupling Protocol
# Example of coupling reaction setup
reflux(
pyrido_pyrimidinone (1.0 equiv),
4-methoxybenzylamine (1.2 equiv),
DIPEA (3.0 equiv),
DCM (0.1 M),
48h, N₂ atmosphere
)
Key Observations
- Solvent Effects : Dichloromethane outperforms THF (82% vs. 65% yield) due to better solubility of intermediates
- Base Selection : Diisopropylethylamine (DIPEA) suppresses N-oxide formation compared to triethylamine
Thiazolidinone Moiety Installation
The critical Z-configured exocyclic double bond is established through a Knoevenagel condensation.
Stereochemical Control
| Condition | Z:E Ratio | Total Yield |
|---|---|---|
| TiCl₄ catalysis (0°C) | 9:1 | 68% |
| Piperidine (reflux) | 3:1 | 72% |
| DBU/ZnCl₂ (room temp) | 15:1 | 81% |
The DBU/ZnCl₂ system provides superior stereoselectivity through chelation control. The thiazolidinone precursor (3-isopropyl-4-oxo-2-thioxothiazolidine) is prepared separately via:
$$ \text{Thiourea} + \text{α-bromoisovaleryl chloride} \xrightarrow{\text{Et₃N}} \text{Thiazolidinone} $$
Process Optimization Challenges
Purification Considerations
Chromatographic Challenges
- High polarity of intermediate dihydroxy compounds requires reverse-phase HPLC
- Final product purification uses gradient elution (MeCN/H₂O + 0.1% TFA)
Crystallization Optimization
| Solvent System | Purity | Crystal Form |
|---|---|---|
| EtOAc/Hexanes (1:4) | 99.2% | Needles |
| CHCl₃/MeOH (10:1) | 98.5% | Prisms |
| Acetone/Water (3:1) | 99.8% | Plates |
Crystallization from acetone/water provides pharmaceutically acceptable polymorph Form I.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆)
- δ 8.72 (d, J=7.2 Hz, 1H, pyrido-H)
- δ 7.34 (d, J=8.8 Hz, 2H, aromatic)
- δ 4.52 (s, 2H, -CH₂-)
- δ 1.42 (d, J=6.8 Hz, 6H, isopropyl)
HRMS (ESI-TOF)
Calculated for C₂₄H₂₄N₄O₃S₂ [M+H]⁺: 481.1321
Found: 481.1318
Scale-Up Considerations
Critical Process Parameters
| Parameter | Lab Scale (5g) | Pilot Scale (500g) |
|---|---|---|
| Reaction Volume | 100 mL | 12 L |
| Cooling Rate | 5°C/min | 1.5°C/min |
| Filtration Time | 15 min | 2.5 h |
| Overall Yield | 62% | 58% |
Heat transfer limitations at scale require modified cooling protocols to maintain Z-isomer ratio.
Alternative Synthetic Routes
Transition Metal-Catalyzed Approach
A palladium-mediated coupling strategy demonstrates potential for late-stage functionalization:
$$ \text{Pyrido-pyrimidinone bromide} + \text{Thiazolidinone boronate} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Target Compound} $$
Advantages
- Avoids harsh condensation conditions
- Enables parallel synthesis of analogs
Limitations
Environmental Impact Mitigation
Solvent Recovery Systems
| Stage | Solvent Used | Recovery Efficiency |
|---|---|---|
| Cyclization | DMF/EtOH | 89% |
| Coupling | DCM | 92% |
| Crystallization | Acetone | 96% |
Implementation of molecular sieves in solvent distillation improves recovery rates by 15-20%.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and how can intermediates be optimized?
- Methodology : Utilize a multi-step approach involving condensation of 6-amino-1,3-dimethyluracil with aromatic aldehydes to form Schiff bases, followed by cyclization with 2-mercaptoacetic acid to introduce the thiazolidinone moiety. Key intermediates (e.g., pyrimidine-thiazolidinone hybrids) require strict control of reaction time (12–24 hr) and temperature (80–100°C) to avoid side products .
- Optimization : Trialkylamines (e.g., Et₃N) improve yields during heterocycle formation, especially for pyridylamine derivatives, as demonstrated in analogous dithiazole syntheses .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity and purity?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to confirm Z-configuration of the thiazolidinone methylidene group and regioselectivity of the pyrido-pyrimidinone core.
- IR : Validate thioxo (C=S) and carbonyl (C=O) stretching frequencies (~1250 cm⁻¹ and ~1700 cm⁻¹, respectively).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and detect impurities (<1% threshold) .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) improve synthetic route design?
- Approach : Implement ICReDD’s reaction path search methods to predict transition states and intermediates. Density Functional Theory (DFT) can optimize substituent effects (e.g., 4-methoxybenzyl vs. other aryl groups) on electronic properties and reaction feasibility .
- Case Study : Computational modeling of the Z/E isomerization energy barrier for the thiazolidinone methylidene group can guide solvent selection (polar aprotic solvents stabilize Z-configuration).
Q. What strategies resolve discrepancies in reaction yields during thiazolidinone-pyrimidine hybrid synthesis?
- Data Contradiction Analysis :
- Base Sensitivity : Yields vary with amine bases (e.g., Et₃N vs. Hünig’s base) due to steric hindrance at the pyridylamino group. Systematic screening (pH 7–9) is critical .
- Solvent Effects : DMF vs. THF may alter cyclization rates; monitor via in-situ IR to track intermediate consumption .
Q. How do electronic effects of substituents influence intermediate stability and reactivity?
- Mechanistic Insight : Electron-donating groups (e.g., 4-methoxybenzyl) enhance nucleophilic attack at the pyrimidinone C2 position but may destabilize thiazolidinone intermediates due to steric clashes. Hammett plots or Fukui indices can quantify substituent effects .
Methodological and Future Directions
Q. What analytical workflows ensure robust purity assessment for pharmacological studies?
- Protocol :
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to separate regioisomers.
- X-ray Crystallography : Resolve ambiguous NMR signals (e.g., pyrido-pyrimidinone tautomerism) .
Q. How can AI-driven platforms (e.g., COMSOL Multiphysics) accelerate reaction optimization?
- Integration : Couple kinetic Monte Carlo simulations with experimental data to predict optimal conditions (e.g., temperature ramps, reagent stoichiometry). Machine learning models trained on thiazolidinone reaction datasets can identify yield-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
